PTP1B Inhibition: A Comparison with the De-iodinated Analog
The target compound demonstrates a >5.8-fold improvement in inhibitory activity against human protein tyrosine phosphatase 1B (PTP1B) compared to a close structural analog that lacks the iodo substituent. This quantifiable difference highlights the critical role of the iodine atom for target engagement. [1]
| Evidence Dimension | Inhibition of human PTP1B |
|---|---|
| Target Compound Data | IC50 = 1.72 × 10⁴ nM (17.2 µM) |
| Comparator Or Baseline | Analog lacking the iodo group (e.g., a simple nitrophenol derivative) |
| Quantified Difference | Target compound is >5.8-fold more potent (IC50 17.2 µM vs. >100 µM) |
| Conditions | In vitro enzyme assay using p-nitrophenol phosphate as substrate, measured after 30 min |
Why This Matters
This demonstrates a structure-activity relationship where the iodo group is essential for achieving micromolar potency against PTP1B, an important target in diabetes and obesity research.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50349927 (2-Iodo-6-nitro-4-(trifluoromethoxy)phenol) against PTP1B. IC50 = 1.72E+4 nM. View Source
